molecular formula C11H10N4S B1304405 N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea CAS No. 41524-37-2

N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea

Cat. No.: B1304405
CAS No.: 41524-37-2
M. Wt: 230.29 g/mol
InChI Key: KNNWFBBYKVPNPG-UHFFFAOYSA-N
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Description

N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea derivatives have been synthesized to explore their structural properties and potential applications in coordination chemistry and materials science. Kaminsky, Goldberg, and West (2002) detailed the synthesis and structures of thiourea derivatives, noting the impact of intramolecular hydrogen bonding and planarity influenced by substitutions on the pyridine rings. This study contributes to the understanding of molecular configurations crucial for designing thiourea-based ligands with specific coordination capabilities (Kaminsky et al., 2002).

Coordination Behavior in Metal Complexes

Research by Saad et al. (2012) introduced a thiourea-substituted derivative of tris(pyridyl-2-methyl)amine, highlighting its complexation with transition metals and resulting in complexes with varied geometries. This study underscores the significance of thiourea derivatives in forming diverse metal complexes, which could be advantageous in catalysis and materials chemistry (Saad et al., 2012).

Potential in Bioactive Molecule Development

The synthesis and characterization of novel thiourea derivatives have also been pursued for their potential antibacterial activities. Kalhor, Salehifar, and Nikokar (2014) developed a series of N-substituted thiourea derivatives, investigating their effectiveness against various bacteria. Their findings suggest that certain thiourea compounds exhibit significant antibacterial properties, indicating their potential as templates for designing new antimicrobial agents (Kalhor et al., 2014).

Properties

IUPAC Name

1-pyridin-2-yl-3-pyridin-3-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNWFBBYKVPNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377586
Record name N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41524-37-2
Record name N-(2-pyridinyl)-N'-(3-pyridinyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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